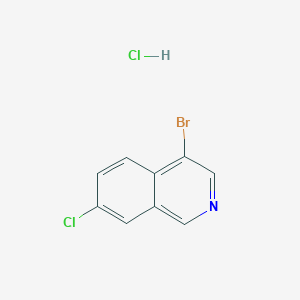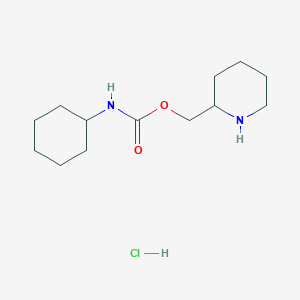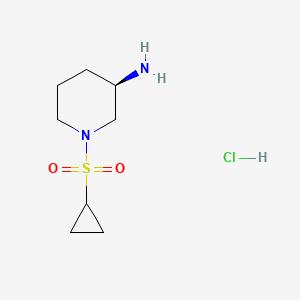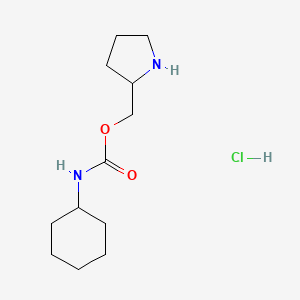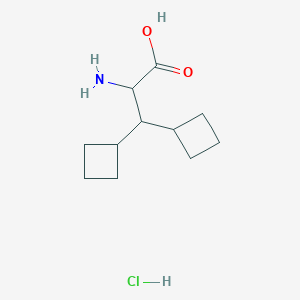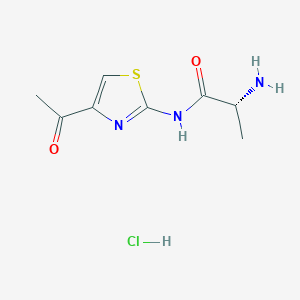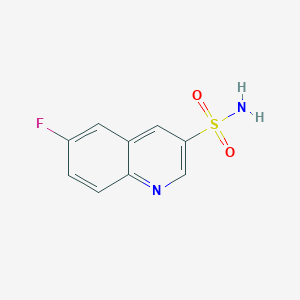
6-Fluoroquinoline-3-sulfonamide
Übersicht
Beschreibung
6-Fluoroquinoline-3-sulfonamide is a chemical compound with the CAS Number: 1798757-52-4 . It has a molecular weight of 226.23 . It is a versatile compound extensively used in scientific research, with unique properties that find applications in drug discovery, medicinal chemistry, and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-sulfonamide is represented by the InChI Code: 1S/C9H7FN2O2S/c10-7-1-2-9-6 (3-7)4-8 (5-12-9)15 (11,13)14/h1-5H, (H2,11,13,14) . This indicates that the compound consists of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
6-Fluoroquinoline-3-sulfonamide is a powder with a melting point of 237-238 degrees . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Inhibitory Potency and Structural Analysis
6-Fluoroquinoline-3-sulfonamide derivatives have been extensively studied for their inhibitory potency in various biochemical pathways. For instance, Grunewald et al. (2006) investigated 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These studies provided insights into the molecular interactions and binding affinities within the active sites of enzymes, enhancing our understanding of their potential therapeutic applications (Grunewald et al., 2006).
2. Synthesis and Chemical Properties
The synthesis and chemical properties of fluoroquinoline derivatives have been a subject of interest. Ichikawa et al. (2006) explored the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution. This study contributes to the broader understanding of the chemical behavior and potential applications of fluoroquinoline compounds in various scientific fields (Ichikawa et al., 2006).
3. Antimicrobial Activity
The antimicrobial properties of fluoroquinoline derivatives have also been extensively researched. Janakiramudu et al. (2017) conducted a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, highlighting their potent antimicrobial activity. This research is significant in understanding the potential use of these compounds in combating microbial infections (Janakiramudu et al., 2017).
4. Fluorescence Reaction for Nucleic Acid Determination
Fluoroquinoline derivatives have been utilized in fluorescence-based methods for nucleic acid determination. Cao et al. (2000) developed a method using the fluorescence reaction between nucleic acid and a complex of cobalt(II) with 5-(3-fluoro-4-chlorophenylazo)-8-sulfonamidoquinoline. This application is crucial in biochemical and medical research for the detection and quantification of nucleic acids (Cao et al., 2000).
Wirkmechanismus
Target of Action
6-Fluoroquinoline-3-sulfonamide, like other fluoroquinolones, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication in bacteria, making them effective targets for antibacterial drugs .
Mode of Action
The compound interacts with its targets by forming complexes with the enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
As a fluoroquinolone, it is known to inhibit dna synthesis by interfering with the action of dna gyrase and topoisomerase iv . This disruption can lead to the cessation of bacterial growth and replication.
Pharmacokinetics
Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antimicrobial agents.
Result of Action
The action of 6-Fluoroquinoline-3-sulfonamide results in the inhibition of bacterial growth and replication by disrupting DNA synthesis . This can lead to the death of the bacterial cells, thereby helping to combat bacterial infections.
Action Environment
The action, efficacy, and stability of 6-Fluoroquinoline-3-sulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of fluoroquinolones can be reduced in the presence of bacterial resistance, which can be influenced by factors such as overuse or misuse of these drugs .
Safety and Hazards
Zukünftige Richtungen
Fluoroquinolones, which include 6-Fluoroquinoline-3-sulfonamide, represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . Future research is expected to focus on their therapeutic prospects with an updated account on their atypical applications such as antitubercular and anticancer activities .
Eigenschaften
IUPAC Name |
6-fluoroquinoline-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCXRCYWOUYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-3-sulfonamide | |
CAS RN |
1798757-52-4 | |
| Record name | 6-fluoroquinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



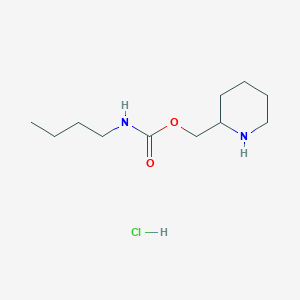


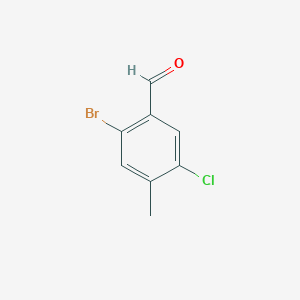

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
